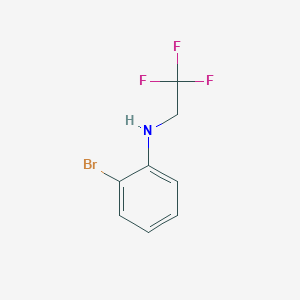

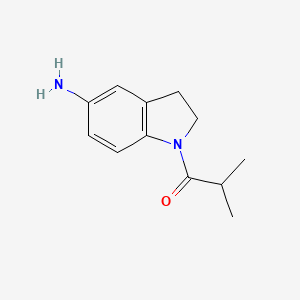

2-bromo-N-(2,2,2-trifluoroethyl)aniline

説明

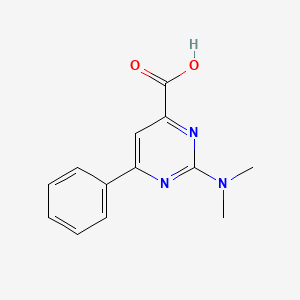

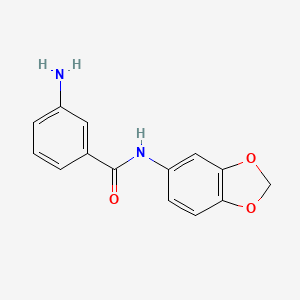

The compound "2-bromo-N-(2,2,2-trifluoroethyl)aniline" is a brominated and trifluoroethylated derivative of aniline, which is an aromatic amine. This compound is of interest due to its potential as an intermediate in the synthesis of various functional molecules, particularly in the field of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of bromo- and trifluoroethyl-substituted anilines can be achieved through various methods. One approach involves the use of Ru(bpy)3Cl2 as a photocatalyst for the fluoroalkylation of anilines with BrCF2CF2Br under blue LED irradiation, which allows for the efficient installation of amino and fluoroalkyl moieties . Another method employs 2-bromo-3,3,3-trifluoropropene (BTP) in a photocatalytic defluorinative reaction with N-aryl amino acids to generate gem-difluoro vinyl radicals for further radical cyclization . Additionally, N-difluoromethylation of aniline derivatives has been developed using ethyl bromodifluoroacetate as a difluorocarbene source in the presence of a base .

Molecular Structure Analysis

The molecular structure of brominated aniline derivatives can be complex. For instance, the crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s have been determined, revealing a U-shaped structure that suggests a propensity for helical structures . Similarly, the crystal structure of bromo-(2-diphenylphosphino-N-(2-oxybenzylidene)-aniline)-nickel has been characterized, showing pronounced intermolecular π-π interactions .

Chemical Reactions Analysis

Bromoanilines can undergo various chemical reactions. They can be selectively monobrominated and then transformed into different brominated compounds through diazotization and subsequent reactions . The synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, has been improved, showcasing the versatility of bromoanilines in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and trifluoroethyl-substituted anilines are influenced by the presence of bromine and trifluoromethyl groups. These substituents can affect the compound's reactivity, stability, and solubility, which are important factors in their application as intermediates in organic synthesis. The stability and environmental friendliness of certain reagents, such as ethyl bromodifluoroacetate, make them attractive for use in reactions involving aniline derivatives .

科学的研究の応用

Chemical Synthesis and Functionalization

Research emphasizes the utility of aniline derivatives in the synthesis of functionalized azole compounds, showcasing the broader applicability of these chemicals in creating biologically active and naturally occurring substances. For instance, the chemical fixation of CO2 with aniline derivatives represents a novel approach to synthesizing benzene-fused azole compounds like benzimidazoles, benzothiazoles, and benzimidazolones, demonstrating an environmentally friendly and economically advantageous method for producing these valuable chemicals (Vessally et al., 2017).

Environmental Applications

Aniline derivatives have been identified in studies related to environmental chemistry, particularly in the context of novel brominated flame retardants. These compounds, including 2-bromo-N-(2,2,2-trifluoroethyl)aniline analogs, have potential applications in improving the environmental profile of flame retardants while addressing concerns related to bromine's reactivity and toxicity (Zuiderveen et al., 2020).

Phase Behavior and Solubility in Ionic Liquids

The solubility and phase behavior of aromatic compounds in ionic liquids, a research area with implications for separation processes and chemical synthesis, may also provide a context for the application of compounds like 2-bromo-N-(2,2,2-trifluoroethyl)aniline. Studies on the interactions between ionic liquids and various solutes can inform the development of new solvents with tailored properties for specific applications (Visak et al., 2014).

Safety and Hazards

2-bromo-N-(2,2,2-trifluoroethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity (Category 4) . In case of inhalation of fumes, aerosols, or combustion products, it is advised to remove the person from the contaminated area . Ingestion should be treated by immediately giving a glass of water .

作用機序

Target of Action

It is known that similar compounds can affect the respiratory system .

Biochemical Pathways

Related compounds have been studied in rats, showing metabolic fate and urinary excretion .

Result of Action

It’s known that similar compounds can have an antimicrobial effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-N-(2,2,2-Trifluoroethyl)aniline . These factors could include temperature, pH, and the presence of other substances.

特性

IUPAC Name |

2-bromo-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4,13H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKDTGOTUBVJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,2,2-trifluoroethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033350.png)

![3-Benzylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033360.png)

![1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine](/img/structure/B3033368.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B3033369.png)

![1-[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperazine](/img/structure/B3033371.png)